tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate

Catalog No.
S14390670
CAS No.
M.F
C24H31N3O6
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-di...

Product Name

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate

IUPAC Name

N-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]-2,2-dimethylpropanamide

Molecular Formula

C24H31N3O6

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H31N3O6/c1-24(2,3)23(32)25-13-6-4-5-7-14-33-17-10-8-9-15-19(17)22(31)27(21(15)30)16-11-12-18(28)26-20(16)29/h8-10,16H,4-7,11-14H2,1-3H3,(H,25,32)(H,26,28,29)

InChI Key

VDICLFWSPSMJJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate is a complex organic compound with the molecular formula C20H24N4O6 and a molecular weight of 416.43 g/mol. It features a tert-butyl group, a carbamate linkage, and a unique structure that includes a dioxoisoindolin moiety and a dioxopiperidine component. The compound's intricate structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate can be analyzed through its functional groups. The carbamate moiety can undergo hydrolysis in the presence of acids or bases, leading to the release of the corresponding amine and carbon dioxide. Additionally, the dioxoisoindolin structure may participate in electrophilic aromatic substitution reactions due to its electron-rich nature. Specific reactions include:

  • Hydrolysis: Reacts with water to produce the corresponding amine and carbon dioxide.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles under suitable conditions.

Research indicates that compounds similar to tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate exhibit significant biological activities. These may include:

  • Antitumor Activity: Compounds containing dioxoisoindolin structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Similar compounds have demonstrated effectiveness against various bacterial strains.

The specific biological activity of this compound requires further investigation through in vitro and in vivo studies.

The synthesis of tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate can be approached through several methods:

  • Carbamate Formation: Reacting an amine with a tert-butyl chloroformate in the presence of a base to form the carbamate.
  • Dioxoisoindolin Synthesis: Utilizing cyclization reactions involving appropriate precursors to create the isoindolin structure.
  • Coupling Reaction: Employing coupling agents to link the dioxopiperidin moiety with the isoindoline derivative.

These methods may involve multiple steps and require careful optimization to achieve high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure and possible biological activities, it could serve as a lead compound for drug development.
  • Chemical Research: Its complex structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate would typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Binding Assays: To quantify binding interactions and determine affinity constants.

Such studies are crucial for understanding its potential therapeutic effects and optimizing its pharmacological profile.

Several compounds share structural features with tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
tert-butyl 2,6-dioxopiperidin-3-ylcarbamateContains a dioxopiperidine structureSimpler structure without isoindoline
N-[2-[[(2-(2,6-Dioxo-piperidin-3-yloxy)-1H-indol]amino]ethyl]-carbamic AcidFeatures an indole instead of isoindolineDifferent biological activity profile
tert-butyl (1,3-dioxoisoindolin-2-yl) carbonateSimilar dioxoisoindoline coreLacks piperidine component

These comparisons highlight how tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate is structurally unique due to its combination of piperidine and isoindoline functionalities, potentially leading to distinct biological activities not observed in simpler analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

457.22128572 g/mol

Monoisotopic Mass

457.22128572 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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